molecular formula C12H23NO3 B583334 tert-butyl (2S,4R)-4-ethyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 924304-84-7

tert-butyl (2S,4R)-4-ethyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No. B583334
CAS RN: 924304-84-7
M. Wt: 229.32
InChI Key: LNINJRYCPOUYAL-ZJUUUORDSA-N
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Description

The compound “tert-butyl (2S,4R)-4-ethyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate” seems to be a derivative of pyrrolidine . Pyrrolidine derivatives are often used in the synthesis of pharmaceuticals and other organic compounds .


Molecular Structure Analysis

The molecular structure of “tert-butyl (2S,4R)-4-ethyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate” would likely include a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms .


Chemical Reactions Analysis

As for the chemical reactions, it’s hard to say without more specific information. The reactivity of “tert-butyl (2S,4R)-4-ethyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate” would likely depend on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl (2S,4R)-4-ethyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate” would depend on its specific structure. For example, similar compounds have a molecular weight around 219.26 to 245.32 .

Scientific Research Applications

  • Synthesis of Chiral Pyrrolidines : A study by Chung et al. (2005) described an efficient asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines using a nitrile anion cyclization strategy. This method, which involves a five-step chromatography-free process, yielded chiral pyrrolidine in high yield and enantiomeric excess, illustrating its utility in producing complex chiral structures (Chung et al., 2005).

  • Crystal Structure Analysis : Weber et al. (1995) conducted a study on a similar compound, tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl}-carbamate, revealing details about its crystal structure and molecular configuration. The study highlighted the compound's potential in material science and crystallography (Weber et al., 1995).

  • Influenza Neuraminidase Inhibitors : Wang et al. (2001) discovered a potent inhibitor of influenza neuraminidase, (+/-)-(2S,3R,4R)-2-(trifluoroacetamido)methyl-3-amino-1-(N'-ethyl-N'-isopropylcarbamyl)pyrrolidine-4-carboxylic acid (A-192558, 20e), which was synthesized using a tert-butyl pyrrolidine core. This research is significant in medicinal chemistry, especially in the development of antiviral drugs (Wang et al., 2001).

  • Synthesis and Crystal Structure Studies : Naveen et al. (2007) described the synthesis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a compound structurally related to your query. Their research focused on the synthesis process and X-ray diffraction studies, providing insights into the compound's molecular structure and potential applications in material science (Naveen et al., 2007).

Mechanism of Action

The mechanism of action of “tert-butyl (2S,4R)-4-ethyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate” is not clear without more context. If it’s used as a pharmaceutical, its mechanism of action would depend on the specific biological target .

Safety and Hazards

The safety and hazards associated with “tert-butyl (2S,4R)-4-ethyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate” would depend on its specific properties. It’s always important to handle chemicals with care and to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on “tert-butyl (2S,4R)-4-ethyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate” could be vast, ranging from pharmaceutical applications to the synthesis of new materials .

properties

IUPAC Name

tert-butyl (2S,4R)-4-ethyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-5-9-6-10(8-14)13(7-9)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNINJRYCPOUYAL-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(N(C1)C(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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